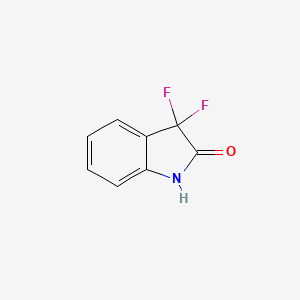

3,3-Difluoroindolin-2-one

Descripción general

Descripción

3,3-Difluoroindolin-2-one is a fluorinated indole derivative with the molecular formula C8H5F2NO and a molecular weight of 169.13 g/mol . This compound is notable for its unique structural features, which include two fluorine atoms attached to the indole ring. The incorporation of fluorine atoms into organic molecules often imparts beneficial properties, such as increased metabolic stability and enhanced biological activity .

Métodos De Preparación

The synthesis of 3,3-Difluoroindolin-2-one can be achieved through various methods. One common synthetic route involves the reaction of appropriately substituted isatin derivatives with diethylaminosulfur trifluoride (DAST) . Another method includes the use of Selectfluor as an electrophilic fluorinating reagent, which allows for the regioselective difluorination of indoles at the C3 carbon site . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production.

Análisis De Reacciones Químicas

3,3-Difluoroindolin-2-one undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced to 3,3-difluoroindolines using a borane tetrahydrofuran complex.

Substitution: It can participate in nucleophilic substitution reactions, where common reagents include sodium hydride and 1-bromo-3-chloropropane.

Oxidation: Although specific oxidation reactions are less commonly reported, the presence of fluorine atoms can influence the compound’s reactivity towards oxidative conditions.

Major products formed from these reactions include 3,3-difluoroindolines and various substituted indoles, depending on the reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that 3,3-difluoroindolin-2-one derivatives exhibit promising anticancer properties. For example, a study highlighted the synthesis of various derivatives that demonstrated selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .

Mechanism of Action

The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. The fluorine substituents enhance the compound's binding affinity to these targets, improving efficacy compared to non-fluorinated analogs .

Organic Synthesis

Synthetic Methodologies

this compound serves as a versatile building block in organic synthesis. It can be synthesized through palladium-catalyzed reactions, allowing for the introduction of various functional groups . This adaptability makes it useful in creating complex molecules for pharmaceuticals and agrochemicals.

Reactivity Studies

Studies have shown that this compound can undergo electrophilic substitutions and nucleophilic additions, making it a valuable intermediate in synthetic pathways for more complex structures .

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and chemical resistance. The fluorine atoms contribute to lower surface energy and improved hydrophobic properties .

Nanocomposites

Research on nanocomposites incorporating this compound has shown improved mechanical properties and thermal stability, indicating its potential in high-performance materials for electronics and coatings .

Case Study 1: Anticancer Derivatives

A recent study synthesized several derivatives of this compound and evaluated their anticancer activity against various cell lines. The derivatives showed IC values in the low micromolar range, indicating significant potency. The study emphasized structure-activity relationships that could guide future drug design efforts.

| Compound | IC (µM) | Target |

|---|---|---|

| Derivative A | 5.2 | Kinase X |

| Derivative B | 7.8 | Kinase Y |

| Derivative C | 4.5 | Kinase Z |

Case Study 2: Synthetic Applications

In another study focusing on synthetic methodologies, researchers successfully utilized this compound as a precursor for synthesizing complex indole derivatives through a series of palladium-catalyzed reactions. The yields were reported to be between 60% to 85%, demonstrating its efficiency as a synthetic building block.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| C–H Activation | 75% | Pd Catalyst |

| Nucleophilic Addition | 85% | Base Catalyzed |

Mecanismo De Acción

The mechanism of action of 3,3-Difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

3,3-Difluoroindolin-2-one can be compared to other fluorinated indole derivatives, such as 3-fluoroindoles and 3,3-difluoroindolines . These compounds share similar structural features but differ in the number and position of fluorine atoms. The unique properties of this compound, such as its enhanced stability and reactivity, make it a valuable compound for various applications .

Similar compounds include:

- 3-Fluoroindoles

- 3,3-Difluoroindolines

- Other fluorinated indole derivatives

Actividad Biológica

3,3-Difluoroindolin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indolinone family, characterized by a bicyclic structure containing an indole moiety. The presence of two fluorine atoms at the 3-position enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound exerts its biological effects through multiple mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound demonstrates sub-micromolar potency in inhibiting the proliferation of various cancer cell lines. It activates the eIF2α phosphorylation pathway, leading to decreased translation initiation and subsequent tumor growth inhibition .

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its derivatives have been evaluated for their minimum inhibitory concentration (MIC), with some exhibiting activity comparable to established antibiotics .

Antitumor Activity

A study focused on the structure-activity relationship (SAR) of this compound derivatives reported significant enhancements in anti-tumor activity. The most potent derivatives led to a more than ten-fold increase in TC reporter activity at concentrations as low as 2.5 μM. These findings suggest that modifications to the indolinone structure can significantly enhance its efficacy against cancer cells .

Antimicrobial Efficacy

The antimicrobial activity of this compound was assessed through various studies:

| Compound | Target Bacteria | MIC (μg/mL) | Notes |

|---|---|---|---|

| 10f | Staphylococcus aureus | 0.5 | Comparable to gatifloxacin |

| 10g | MRSA | 0.5 | High potency against resistant strains |

| 10h | E. coli | 1.0 | Moderate cytotoxicity in HepG2 cells |

These results indicate that certain derivatives not only inhibit bacterial growth effectively but also possess selective cytotoxicity towards cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

- Cancer Treatment : In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor size reduction and prolonged survival rates compared to control groups. The mechanism was attributed to its ability to induce apoptosis and inhibit angiogenesis in tumor tissues .

- Antibacterial Application : Clinical evaluations of derivatives showed effectiveness against multi-drug resistant bacterial strains, indicating potential for development as novel antibacterial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,3-difluoroindolin-2-one, and how are reaction conditions optimized?

The synthesis of this compound typically involves condensation or alkylation reactions. For example, a reported procedure (Scheme 2 in ) uses Fe and HCl in methanol under reflux to reduce nitro intermediates, yielding the target compound in 36% after purification via column chromatography (eluent: 0–60% EtOAc/hexane) . Optimization may include adjusting reaction time, temperature, and stoichiometry of reagents like NaH or alkyl halides ( ). Critical parameters to monitor include yield, purity (via HPLC), and structural confirmation (NMR, IR) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

Key techniques include:

- ¹H NMR : To confirm substitution patterns and fluorine coupling effects. For example, this compound shows distinct signals at δ 11.18 (NH) and aromatic protons between δ 6.99–7.63 ppm .

- IR spectroscopy : Peaks at ~1726 cm⁻¹ (C=O stretch) and ~1762 cm⁻¹ (fluorine-related vibrations) are diagnostic .

- Mass spectrometry : GC-MS data (e.g., m/z 203 [M⁺]) helps confirm molecular weight .

- Melting point analysis : Discrepancies between observed (148–152°C) and literature values (158–159°C) should be reconciled using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in further functionalization?

The electron-withdrawing nature of fluorine atoms deactivates the indolin-2-one core, complicating electrophilic substitution. Strategies to overcome this include:

- Directed ortho-metalation : Using Lewis acids to activate specific positions.

- Alkylation/arylation : Sodium hydride (NaH) in DMF at 0°C enables N-alkylation with methyl iodide or benzyl halides ( ).

- Nitro reduction : Fe/HCl in methanol reduces nitro groups to amines (e.g., compound 33 in ) .

Q. What methodologies resolve contradictions in reported physicochemical data (e.g., melting points, spectral peaks)?

Discrepancies in melting points (e.g., 148–152°C vs. 158–159°C in ) may arise from polymorphism or impurities. Recommended steps:

- Recrystallization : Use solvents like ethanol or ethyl acetate to improve purity.

- HPLC analysis : Quantify impurities using a C18 column and UV detection.

- Single-crystal X-ray diffraction : Resolve structural ambiguities (e.g., crystallographic data in ) .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites.

- Molecular docking : Screen derivatives against target proteins (e.g., α-synuclein in ) to prioritize synthesis.

- QSAR models : Corolate substituent effects (e.g., fluorine position) with biological activity .

Q. What are the challenges in scaling up synthetic routes while maintaining enantiomeric purity?

- Chiral auxiliaries : Use enantiopure starting materials or catalysts (e.g., Evans oxazolidinones).

- Chromatography limitations : Replace column chromatography with recrystallization or distillation for large-scale purification.

- Process analytical technology (PAT) : Monitor reaction progress in real-time using inline IR or Raman spectroscopy .

Q. Methodological Considerations

Q. How to analyze the stability of this compound under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks.

- Stability-indicating assays : Use HPLC-MS to detect decomposition products (e.g., defluorination or oxidation).

- Storage recommendations : Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis .

Q. What strategies validate the biological activity of this compound derivatives in cancer cell lines?

- Dose-response assays : Test derivatives (e.g., 5-fluoro-1-propylindoline-2,3-dione in ) against A549/K562 cells using MTT or SRB assays.

- Mechanistic studies : Perform flow cytometry (apoptosis) and Western blotting (protein targets) .

- Synergy studies : Combine with clinical agents (e.g., imatinib derivatives) to assess combinatorial effects .

Propiedades

IUPAC Name |

3,3-difluoro-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-8(10)5-3-1-2-4-6(5)11-7(8)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORVPBLZSJVLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415835 | |

| Record name | 3,3-Difluoroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197067-27-9 | |

| Record name | 3,3-Difluoroindolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.